molecular formula C20H25ClN2O B024701 4-(3-(p-Chlorophenyl)-3-(2,6-dimethyl-4-pyridyl)propyl)morpholine CAS No. 102169-23-3

4-(3-(p-Chlorophenyl)-3-(2,6-dimethyl-4-pyridyl)propyl)morpholine

Cat. No. B024701
CAS RN: 102169-23-3
M. Wt: 344.9 g/mol
InChI Key: LKFBMDJPYZUQAA-UHFFFAOYSA-N
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Description

4-(3-(p-Chlorophenyl)-3-(2,6-dimethyl-4-pyridyl)propyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. It is commonly referred to as Pridopidine and is a dopaminergic stabilizer that has been shown to have positive effects on the motor symptoms associated with Huntington's disease. In

Mechanism of Action

Pridopidine works by stabilizing the dopamine receptor D2, which is involved in the regulation of movement. By stabilizing this receptor, Pridopidine improves the transmission of dopamine signals, leading to improved motor function. Additionally, Pridopidine has been shown to have neuroprotective effects, which may slow the progression of Huntington's disease.
Biochemical and Physiological Effects:
Pridopidine has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to increase dopamine release, improve mitochondrial function, and reduce inflammation. In clinical studies, Pridopidine has been shown to improve motor function, reduce chorea, and improve quality of life.

Advantages and Limitations for Lab Experiments

One of the main advantages of Pridopidine for lab experiments is its specificity for the dopamine receptor D2. This makes it a useful tool for studying the role of this receptor in motor function. However, Pridopidine has a relatively short half-life, which can make it challenging to use in long-term studies. Additionally, its effects on other neurotransmitter systems are not well understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on Pridopidine. One area of interest is the potential use of Pridopidine in other neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to understand the long-term effects of Pridopidine and its effects on other neurotransmitter systems. Finally, there is a need for the development of more potent and selective dopaminergic stabilizers for the treatment of Huntington's disease and other neurological disorders.

Synthesis Methods

Pridopidine is synthesized through a multi-step process that involves the reaction of 4-(3-bromopropyl)morpholine with 2,6-dimethyl-4-pyridylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with p-chlorobenzyl bromide to form the final product. This synthesis method has been optimized to produce high yields of Pridopidine with high purity.

Scientific Research Applications

Pridopidine has been extensively studied for its potential use in the treatment of Huntington's disease. Huntington's disease is a genetic disorder that causes the progressive degeneration of nerve cells in the brain, leading to motor, cognitive, and psychiatric symptoms. Pridopidine has been shown to improve motor symptoms in preclinical and clinical studies, making it a promising candidate for the treatment of this disease.

properties

CAS RN

102169-23-3

Product Name

4-(3-(p-Chlorophenyl)-3-(2,6-dimethyl-4-pyridyl)propyl)morpholine

Molecular Formula

C20H25ClN2O

Molecular Weight

344.9 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-3-(2,6-dimethylpyridin-4-yl)propyl]morpholine

InChI

InChI=1S/C20H25ClN2O/c1-15-13-18(14-16(2)22-15)20(17-3-5-19(21)6-4-17)7-8-23-9-11-24-12-10-23/h3-6,13-14,20H,7-12H2,1-2H3

InChI Key

LKFBMDJPYZUQAA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)C)C(CCN2CCOCC2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=CC(=N1)C)C(CCN2CCOCC2)C3=CC=C(C=C3)Cl

synonyms

4-[3-(4-chlorophenyl)-3-(2,6-dimethylpyridin-4-yl)propyl]morpholine

Origin of Product

United States

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